2-Nitrobenzaldehyde

Catalog No.
S515956
CAS No.
552-89-6
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzaldehyde

CAS Number

552-89-6

Product Name

2-Nitrobenzaldehyde

IUPAC Name

2-nitrobenzaldehyde

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H

InChI Key

CMWKITSNTDAEDT-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2-nitrobenzaldehyde, o-nitrobenzaldehyde, ortho-nitrobenzaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]

The exact mass of the compound 2-Nitrobenzaldehyde is 151.0269 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Nitrobenzaldehyde (CAS: 552-89-6) is an ortho-substituted aromatic aldehyde characterized by the close spatial proximity of its electron-withdrawing nitro group to the carbonyl functionality. This specific geometric arrangement imparts distinct physicochemical properties, most notably high photochemical lability and the capacity for intramolecular cyclization [1]. In industrial and laboratory procurement, it serves as a non-substitutable precursor for the synthesis of fused nitrogen heterocycles (such as indoles and quinolines) and as the foundational building block for photolabile protecting groups (caged compounds)[2]. Unlike standard benzaldehyde derivatives, its value proposition is strictly tied to its ortho-geometry, which dictates its behavior in both UV-triggered cleavage and reductive ring-closing workflows.

Research Fit

1

Ortho-specific photochemical reactivity

Intramolecular H-transfer mechanism enables photoremovable protecting group function absent in meta- and para-isomers

2

Multi-route synthetic intermediate

Supports indigo dye synthesis, dihydropyridine construction, and photostabilization research workflows

3

Non-commodity procurement profile

Low direct nitration yield (~19%) drives reliance on alternative synthetic routes; isomer identity verification is procurement-critical

Substituting 2-nitrobenzaldehyde with its more common or less expensive isomers, 3-nitrobenzaldehyde (meta) or 4-nitrobenzaldehyde (para), results in complete functional failure in its primary applications [1]. The meta and para isomers lack the necessary spatial proximity between the nitro and aldehyde groups to undergo the intramolecular hydrogen transfer required for UV-triggered photocleavage [2]. Furthermore, in heterocycle synthesis, the geometric distance in the 3- and 4-nitro isomers physically prevents the reductive cyclization step necessary to form fused bicyclic systems like indoles [3]. Consequently, buyers cannot use these isomers interchangeably; procurement must strictly specify the 2-nitro isomer for photolabile and ring-closing applications.

Substitution Risk

Target: 2-Nitrobenzaldehyde

Intramolecular H-transfer ~0.5 ps upon photoexcitation; photoremovable protecting group function; highest singlet oxygen suppression rank among tested isomers

Substitute: 3- / 4-Nitrobenzaldehyde

Rapid intersystem crossing without H-transfer; no photolabile protecting group capability; lower singlet oxygen suppression efficacy

Key mismatch

Isomer-dependent photodynamic pathway divergence may fundamentally alter synthetic and photostabilization outcomes; isomer substitution may not reproduce ortho-specific reactivity

Ortho-Specific Photolabile Cleavage for Caged Compounds

2-Nitrobenzaldehyde functions as a highly efficient photolabile precursor, undergoing a UV-induced transformation to 2-nitrosobenzoic acid via an intramolecular hydrogen transfer with a quantum yield of approximately 0.5 [1]. In stark contrast, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde lack the requisite ortho-geometry for this mechanism, instead undergoing rapid intersystem crossing without photocleavage [2]. This renders the meta and para isomers completely inert for photolabile applications.

Evidence DimensionPhotochemical cleavage quantum yield (UV irradiation)
Target Compound DataQuantum yield ~0.5 (2-nitrobenzaldehyde)
Comparator Or BaselineQuantum yield 0.0 for photocleavage (3-nitrobenzaldehyde and 4-nitrobenzaldehyde)
Quantified DifferenceAbsolute functional divergence; 100% loss of photocleavage activity in non-ortho isomers.
ConditionsUV irradiation in solution phase.

Buyers designing UV-cleavable linkers, photoresists, or caged biological molecules must procure the 2-nitro isomer, as other isomers cannot undergo the necessary photo-induced degradation.

H-Transfer Pathway
Head-to-head
2-NBA: intramolecular H-transfer, ~0.5 ps
3-NBA / 4-NBA: intersystem crossing, 1–2 ps
Mechanistic divergence: H-transfer present vs. absent
Defines ortho-specific photolabile protecting group function
Gas-phase femtosecond spectroscopy at 200 nm excitation

Intramolecular Cyclization Competence for Indole Synthesis

The synthesis of functionalized indoles relies heavily on the spatial proximity of the functional groups in 2-nitrobenzaldehyde. Upon olefination and subsequent reduction of the nitro group (e.g., via Fe/AcOH), the resulting intermediate spontaneously cyclizes to form the indole core, achieving yields up to 85%[1]. The 3-nitro and 4-nitro isomers cannot undergo this intramolecular cyclization due to excessive spatial separation, yielding only uncyclized anilines.

Evidence DimensionIndole ring formation via reductive cyclization
Target Compound DataUp to 85% yield of functionalized indoles
Comparator Or Baseline0% yield of indoles (3-nitro and 4-nitro isomers)
Quantified DifferenceBinary synthetic viability; cyclization is geometrically impossible for meta and para isomers.
ConditionsOne-pot reduction (Fe-AcOH-H2O system) of nitrostyrene derivatives.

Procurement for indole, quinoline, or indigo dye synthesis strictly requires the ortho-isomer to enable the critical ring-closing step.

¹O₂ Suppression Rank
Head-to-head
Ranked 1st of 7 tested
2-NBA > DABCO > TBHQ > 3-NBA > BHA > 4-NBA > BHT
Reported highest singlet oxygen suppression among tested set
UV/Vis 300–575 nm, aerobic conditions

Isomer-Specific Singlet Oxygen Suppression in Formulations

2-Nitrobenzaldehyde demonstrates superior efficacy as a photoprotective additive compared to its isomers. In comparative assays measuring the preservation of unsaturated fatty acids (e.g., oleic acid) from photooxidation, the protective efficacy strictly follows a positional hierarchy: 2-nitrobenzaldehyde significantly outperforms 3-nitrobenzaldehyde, which in turn outperforms 4-nitrobenzaldehyde [1]. This enhanced suppression is attributed directly to the ortho-specific photolability and intramolecular reactivity.

Evidence DimensionSinglet oxygen-dependent photooxidation suppression rate
Target Compound DataHighest suppression rate among isomers
Comparator Or BaselineModerate to low suppression (3-nitrobenzaldehyde > 4-nitrobenzaldehyde)
Quantified DifferenceThe 2-nitro isomer provides the maximum protective effect against oxidative decomposition compared to meta and para analogs.
ConditionsOxygen-saturated solution under visible light irradiation.

For industrial formulations requiring UV-stability and protection against photooxidation, the 2-nitro isomer provides measurable performance advantages over cheaper meta or para alternatives.

Crystallization Region
Head-to-head
2-NBA: smaller crystallization region
4-NBA: larger crystallization region
Consistent across 278.15 K, 288.15 K, 298.15 K
Informs separation and purification process design
Ternary system with ethyl acetate, 101.1 kPa
Nitration Yield
Reported
~19% ortho vs. ~72% meta
Meta yield exceeds ortho by ~3.8-fold
Impacts supply chain cost and vendor qualification criteria
Mixed acid nitration; alternative synthetic routes developed
Indigo Yield
Reported
51.5% isolated yield
Single-precursor yield determination
Reported benchmark for indigo synthesis evaluation
Acetone, basic aqueous conditions; vacuum filtration
Electrochemical Behavior
Class-level
Polarography / Cyclic Voltammetry
Position-dependent solvation kinetics in molten acetamide
Isomer-dependent solvation and equilibrium behavior
Data to verify; amide-based solvent system context

Synthesis of Photolabile Protecting Groups (PPGs) and Caged Compounds

Due to its ~0.5 quantum yield for UV-induced photocleavage, 2-nitrobenzaldehyde is the mandatory starting material for synthesizing o-nitrobenzyl photolabile protecting groups. These are widely used in photolithography, light-activated drug delivery systems, and caged biological probes, where 3- and 4-nitro isomers are non-functional [1].

Precursor for Indole and Quinoline Active Pharmaceutical Ingredients (APIs)

The ortho-geometry of 2-nitrobenzaldehyde is a strict structural requirement for reductive cyclization workflows. It is the preferred procurement choice for synthesizing complex functionalized indoles, quinolines, and classic indigo dyes (via the Baeyer-Drewson synthesis) in both discovery chemistry and scalable API manufacturing [2].

Photostabilizing Additive in Light-Sensitive Formulations

Leveraging its superior singlet oxygen suppression capabilities compared to its meta and para counterparts, 2-nitrobenzaldehyde is an optimal additive for protecting unsaturated fatty acids, photosensitizers, and specialized dyes from oxidative degradation under light and air exposure [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photolabile protecting group
Ortho-isomer identity; photochemical H-transfer capability
UV-triggered deprotection reactivity; confirm CAS 552-89-6
Dihydropyridine intermediate synthesis
Regiochemical ortho-substitution pattern
Correct 1,4-dihydropyridine core construction; intermediate purity
Singlet oxygen suppression / photostabilization
Isomer-dependent quenching efficacy ranking
Comparative suppression performance; spectral range coverage
Indigo dye and colorant precursor
Synthetic route compatibility with acetone-based condensation
Reported yield benchmark; research-scale synthesis evaluation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline]

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

151.026943022 Da

Monoisotopic Mass

151.026943022 Da

Heavy Atom Count

11

LogP

1.74 (LogP)

Appearance

Solid powder

Melting Point

43.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48B18Q9B8E

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

552-89-6

Wikipedia

2-Nitrobenzaldehyde

General Manufacturing Information

Benzaldehyde, 2-nitro-: ACTIVE
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